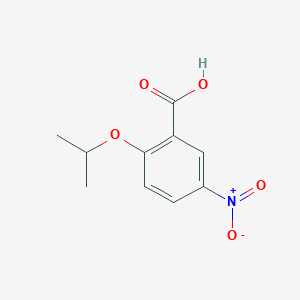![molecular formula C10H10N2P2S5 B3108481 1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium CAS No. 16610-51-8](/img/structure/B3108481.png)
1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium
説明
“1,1’-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium” is an organic sulfur compound with the chemical formula C10H10N2P2S5 . It is a metal complex often used as a ligand or catalyst .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: S=P([S-])([N+]1=CC=CC=C1)SP([S-])([N+]2=CC=CC=C2)=S . This notation provides a way to represent the structure of the compound in a textual format.Physical and Chemical Properties Analysis
This compound is a solid with a pale yellow to light yellow color . It has a melting point of 190-210°C . It is slightly soluble in pyridine . The compound is hygroscopic and should be stored under an inert atmosphere at -20°C .科学的研究の応用
Metal Pseudohalide Frameworks Construction
Cation-templated self-assembly utilizing 1,ω-bis(pyridinium)alkanes with cuprous thiocyanate led to the development of six sparse polymeric thiocyanate frameworks. These frameworks exhibit diverse structural arrangements, ranging from 3-dimensional porous topologies to 2-dimensional interlocked structures and dimeric configurations. This research highlights the potential of bis(pyridinium) salts in directing the assembly of complex metal pseudohalide frameworks, offering insights into their versatile applications in materials science (Niu et al., 2008).
Ionic Liquids and Optical Materials
Bis(pyridinium salt)s, synthesized through ring-transmutation reactions and counterion exchange, exhibit unique thermal and optical properties. Some salts demonstrate low melting points and amorphous characteristics, while their polarized optical microscopy studies reveal crystal structures. Notably, these salts emit blue light in both solution and solid states, with potential applications in optoelectronic devices and as acid sensors due to the unique properties of specific counterions like methyl orange (Jo et al., 2013).
Supramolecular Chemistry and Polymer Science
The study of protonation effects on 1,4-dimethoxy-2,5-bis(pyridyl)benzene and related polymers has revealed significant insights into controlling chain structure and tuning luminescence in heteroatomic conjugated polymers. Protonation leads to intramolecular hydrogen bonding, resulting in a near-planar conformation of the polymers, which extends pi-conjugation and tunes the absorption and emission profiles. This approach offers a novel mechanism for modulating the properties of conjugated polymers for potential applications in optoelectronics and photonic devices (Monkman et al., 2002).
Sensitization of Lanthanide Luminescence
Research on 2,6-bis(diethylamide)-4-oxo(3-thiopropane)pyridine and its derivatives as ligands for LnIII ions has demonstrated their ability to sensitize lanthanide emission efficiently. These complexes, particularly when capped on ZnS nanoparticles, exhibit enhanced luminescent properties. The study underscores the potential of pyridinium-based ligands in the development of luminescent materials, with applications ranging from bioimaging to sensing and lighting technologies (Tigaa et al., 2017).
Safety and Hazards
特性
IUPAC Name |
pyridin-1-ium-1-yl-[pyridin-1-ium-1-yl(sulfido)phosphinothioyl]sulfanyl-sulfanylidene-sulfido-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2P2S5/c15-13(16,11-7-3-1-4-8-11)19-14(17,18)12-9-5-2-6-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJFFKWENUWRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)P(=S)([S-])SP(=S)([N+]2=CC=CC=C2)[S-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2P2S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16610-51-8 | |
| Record name | 2,4-bis(pyridin-1-ium-1-yl)-2,4-disulfanylidenediphosphathiane-1,5-diide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


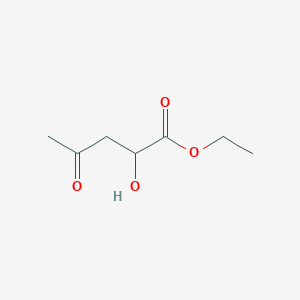



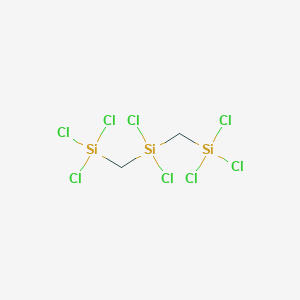


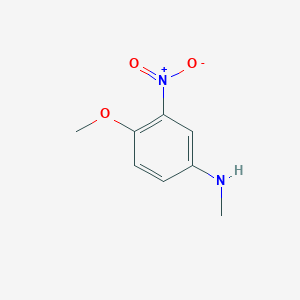
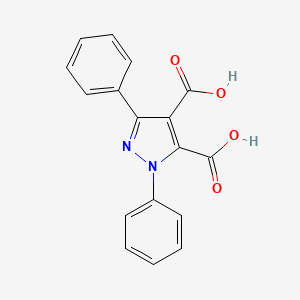
![2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)](/img/structure/B3108461.png)
![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B3108466.png)
![tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate](/img/structure/B3108492.png)

